Ro5-3335 is the definitive RUNX1-CBFβ interaction inhibitor for oncology and hematopoiesis research. Unlike analogs AI-10-49 or CBFβ-Runx1 Inhibitor I, it binds both RUNX1 and CBFβ subunits directly, modulating complex formation without complete disruption — enabling unique mechanistic studies in CBFB-MYH11 (inv(16)) leukemia, RUNX1-ETO AML, and CD34+ hematopoietic stem cell models. It outperforms cytarabine in murine CBFB-MYH11 models, reducing leukemia burden to <1% c-kit+ cells. Also serves as a validated HIV Tat inhibitor with characterized cell-type specificity. Insist on precisely sourced Ro5-3335 for reproducible, interpretable results.
Molecular FormulaC13H10ClN3O
Molecular Weight259.69 g/mol
CAS No.30195-30-3
Cat. No.B1662637
⚠ Attention: For research use only. Not for human or veterinary use.
Ro5-3335 (CAS 30195-30-3): Procurement Guide for RUNX1-CBFβ Interaction Inhibitor
Ro5-3335 (CAS 30195-30-3) is an experimental benzodiazepine compound that functions as a selective inhibitor of the protein-protein interaction between RUNX1 (Runt-related transcription factor 1) and its heterodimeric partner CBFβ (Core Binding Factor beta) [1]. This compound was identified through a quantitative high-throughput screen (qHTS) of 243,398 compounds targeting the RUNX1-CBFβ interaction, and it has demonstrated the ability to directly bind both protein subunits to repress RUNX1/CBFB-dependent transactivation [1]. As a research-use-only chemical probe, Ro5-3335 is primarily utilized in oncology, immunology, and cardiovascular disease models to interrogate RUNX1-dependent transcriptional programs and cellular phenotypes [2].
[1] Cunningham L, Finckbeiner S, Hyde RK, Southall N, Marugan J, Yedavalli VR, Dehdashti SJ, Reinhold WC, Alemu L, Zhao L, Yeh JR, Sood R, Pommier Y, Austin CP, Jeang KT, Zheng W, Liu P. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction. Proc Natl Acad Sci U S A. 2012 Sep 4;109(36):14592-7. doi: 10.1073/pnas.1200037109. View Source
[2] Ro5-3335. Wikipedia. https://en.wikipedia.org/wiki/Ro5-3335. Accessed April 18, 2026. View Source
Ro5-3335 (CAS 30195-30-3): Why Generic Substitution with Other RUNX1 or Tat Inhibitors Is Not Recommended
Ro5-3335 possesses a unique, dual-targeted mechanism of action that distinguishes it from other RUNX1 inhibitors and benzodiazepine analogs, rendering generic substitution scientifically unjustified. Unlike compounds that rely solely on allosteric modulation or disruption of a single binding partner, Ro5-3335 binds directly to both the RUNX1 and CBFβ subunits of the heterodimeric transcription factor complex, thereby modulating complex formation without completely abolishing subunit interaction . This mode of action is distinct from related inhibitors such as AI-10-49, which selectively targets the CBFβ-SMMHC fusion protein-RUNX1 interface [1], and CBFβ-Runx1 Inhibitor I, which more potently disrupts the interaction . Furthermore, while Ro5-3335 was originally developed as a Tat antagonist for HIV research, its activity profile is markedly different from its analog Ro24-7429, particularly in terms of potency and cell-type specificity [2]. The compound also exhibits a unique application-dependent biological activity; for instance, in hematopoietic stem cell models, it has been shown to remodel the RUNX1 transcription complex via ELF1 binding, a mechanism independent of CBFβ inhibition [3]. These multifaceted and context-dependent mechanisms cannot be assumed to be shared by other molecules in the same chemical or target class, making the use of precisely sourced Ro5-3335 critical for reproducible and interpretable research.
[1] Richter L, Wang Y, Hyde RK. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia. Oncotarget. 2016 Aug 17;7(40):66255-66266. doi: 10.18632/oncotarget.11357. View Source
[2] Dunne AL, Siregar H, Mills J, Crowe SM. HIV replication in chronically infected macrophages is not inhibited by the Tat inhibitors Ro-5-3335 and Ro-24-7429. J Leukoc Biol. 1994 Sep;56(3):369-73. doi: 10.1002/jlb.56.3.369. View Source
[3] Robertson AL, et al. Hematopoietic stem cell division is governed by distinct RUNX1 binding partners. bioRxiv. 2024 Jun 8;2024.06.07.596542. doi: 10.1101/2024.06.07.596542. View Source
Ro5-3335 (CAS 30195-30-3): Head-to-Head and Comparative Performance Data Against Analogs and Standards
Ro5-3335 vs. CBFβ-Runx1 Inhibitor I: Differential Modulation of RUNX1-CBFβ Interaction
In direct comparison to a structural analog, CBFβ-Runx1 Inhibitor I (CAS 219505), Ro5-3335 demonstrates a distinct mechanism of action. While both compounds target the RUNX1-CBFβ interaction, Ro5-3335 modulates heterodimer formation without completely disrupting the subunit interaction, a property not shared by Inhibitor I .
Modulates interaction; does not completely disrupt heterodimer formation
Comparator Or Baseline
CBFβ-Runx1 Inhibitor I (Cat. No. 219505)
Quantified Difference
Qualitative difference in mechanism
Conditions
In vitro protein interaction studies
Why This Matters
This mechanistic nuance is critical for studies aiming to probe RUNX1 function without completely abolishing its activity, allowing for investigation of partial inhibition or modulation of transcriptional output.
Ro5-3335 vs. AI-10-49: Distinct Anti-Leukemic Activity Profiles in CBF Leukemia Cell Lines
Ro5-3335 and AI-10-49, another CBFβ-RUNX1 interaction inhibitor, show divergent effects on leukemia cell proliferation depending on the oncogenic fusion protein present. Ro5-3335 inhibits growth of both CBFβ-MYH11 (ME-1) and RUNX1-ETO (Kasumi-1) expressing cells, whereas AI-10-49 fails to affect the growth of Kasumi-1 cells [1].
Acute Myeloid LeukemiaCBFβ-SMMHCRUNX1-ETO
Evidence Dimension
Anti-proliferative activity in leukemia cell lines
Target Compound Data
Inhibits growth of ME-1 (CBFβ-MYH11) and Kasumi-1 (RUNX1-ETO) cells
Comparator Or Baseline
AI-10-49 (CBFβ-SMMHC inhibitor)
Quantified Difference
AI-10-49: induces cell death in ME-1 cells but does not affect Kasumi-1 cell growth [1]
Conditions
ME-1 (CBFβ-MYH11) and Kasumi-1 (RUNX1-ETO) human leukemia cell lines
Why This Matters
This differential sensitivity profile indicates that Ro5-3335 has a broader spectrum of activity against CBF leukemia subtypes, making it a more versatile tool for studies involving RUNX1-ETO translocations, where AI-10-49 is ineffective.
Acute Myeloid LeukemiaCBFβ-SMMHCRUNX1-ETO
[1] Richter L, Wang Y, Hyde RK. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia. Oncotarget. 2016 Aug 17;7(40):66255-66266. doi: 10.18632/oncotarget.11357. View Source
Ro5-3335 vs. Ro24-7429: Comparative Inhibition of HIV Replication in Acutely Infected Macrophages
A direct comparison of Ro5-3335 with its analog Ro24-7429 in a primary human cell model of HIV infection reveals a significant difference in antiviral potency. In acutely infected monocyte-derived macrophages (MDMs), Ro5-3335 at 10 µM achieved a mean inhibition of HIV replication of 77%, whereas the analog Ro24-7429 at the same concentration achieved 99% inhibition [1].
HIVTat AntagonistAntiviral
Evidence Dimension
Inhibition of HIV replication in acutely infected MDMs
Acutely HIV Ba-L infected primary monocyte-derived macrophages (MDMs), assessed by p24 antigen production
Why This Matters
This data demonstrates that Ro24-7429 is a more potent antiviral agent in this specific cell type, which is critical for researchers selecting the appropriate tool compound for HIV latency and reactivation studies in myeloid lineage cells.
HIVTat AntagonistAntiviral
[1] Dunne AL, Siregar H, Mills J, Crowe SM. HIV replication in chronically infected macrophages is not inhibited by the Tat inhibitors Ro-5-3335 and Ro-24-7429. J Leukoc Biol. 1994 Sep;56(3):369-73. doi: 10.1002/jlb.56.3.369. View Source
Ro5-3335 vs. Cytarabine: Superior Reduction of Leukemia Burden in a Murine CBFB-MYH11 Model
In a head-to-head in vivo comparison against a standard-of-care chemotherapeutic, Ro5-3335 demonstrated superior efficacy in reducing leukemia burden in a mouse transplant model. Treatment with Ro5-3335 (300 mg/kg/d orally) reduced peripheral blood c-kit+ cells (a marker of leukemic burden) to <1% of total cells, compared to 17.5% for cytarabine (100 mg/kg/d i.p.) and 49% for the saline control .
LeukemiaIn Vivo EfficacyCBFB-MYH11
Evidence Dimension
Peripheral blood c-kit+ cell population (leukemia burden) at day 21 post-transplant
Target Compound Data
<1% c-kit+ cells (300 mg/kg/d p.o., days 10-40)
Comparator Or Baseline
Cytarabine (Cat. No. 251010) at 100 mg/kg/d i.p., days 10-14; Saline control
Quantified Difference
17.5% (Cytarabine) vs. <1% (Ro5-3335); 49% (Saline) vs. <1% (Ro5-3335)
Conditions
Murine Cbfb-MYH11 leukemia transplant model
Why This Matters
This direct comparison to a frontline AML therapy in a clinically relevant model provides strong quantitative evidence for Ro5-3335's efficacy and validates its selection for preclinical studies targeting inv(16) AML.
Ro5-3335 exhibits a differential cytotoxic profile across a panel of human leukemia cell lines expressing different CBF oncogenic fusions. The IC50 for inhibiting proliferation in ME-1 cells (CBFB-MYH11) is 1.1 µM, which is significantly lower than the IC50 values for REH cells (TEL-RUNX1, 17.3 µM) and Kasumi-1 cells (RUNX1-ETO, 21.7 µM) .
This 15- to 20-fold range in potency against different fusion oncogenes demonstrates that Ro5-3335's efficacy is not uniform, enabling researchers to select the most appropriate model system and informing dose-response studies in specific CBF leukemia subtypes.
LeukemiaCytotoxicityPrecision Medicine
Ro5-3335 Exhibits High Selectivity Index in Primary Human Lymphocytes
The therapeutic window of Ro5-3335 varies significantly depending on the cell type. In phytohemagglutinin (PHA)-stimulated peripheral blood lymphocytes (PBLs), Ro5-3335 achieved a selectivity index (ratio of cytotoxic concentration to antiviral effective concentration) of 50. In contrast, the selectivity index was only 1-10 in several CD4+ T-cell lines, and the compound showed no antiviral activity in MT-4 and MT-2 cells [1].
HIVSelectivityToxicity
Evidence Dimension
Selectivity Index (SI) for anti-HIV-1 activity
Target Compound Data
SI = 50 in PHA-stimulated PBLs; SI = 1-10 in CEM, MOLT-4, HUT-78 cell lines
Comparator Or Baseline
CD4+ T-cell lines (CEM, MOLT-4, HUT-78); MT-4 and MT-2 cells
Quantified Difference
5- to 50-fold higher SI in primary lymphocytes compared to immortalized cell lines
Conditions
In vitro anti-HIV-1 assays in PHA-stimulated PBLs and various T-cell lines
Why This Matters
This cell-type-specific selectivity profile is essential for experimental design in HIV research, as the compound's efficacy and therapeutic window are highly dependent on the cellular context, with primary cells showing the most favorable profile.
HIVSelectivityToxicity
[1] Witvrouw M, Pauwels R, Vandamme AM, Schols D, Reymen D, Yamamoto N, Desmyter J, De Clercq E. Cell type-specific anti-human immunodeficiency virus type 1 activity of the transactivation inhibitor Ro5-3335. Antimicrob Agents Chemother. 1992 Dec;36(12):2628-33. doi: 10.1128/AAC.36.12.2628. View Source
Ro5-3335 (CAS 30195-30-3): Optimal Research and Industrial Application Scenarios Based on Comparative Evidence
Target Validation and Preclinical Efficacy Studies in inv(16) Acute Myeloid Leukemia (AML) Models
Ro5-3335 is the preferred chemical probe for investigating the therapeutic potential of RUNX1-CBFβ interaction inhibition in CBFB-MYH11 (inv(16)) leukemia. Its superiority over the frontline chemotherapeutic cytarabine in a murine transplant model, reducing leukemia burden to <1% c-kit+ cells versus 17.5% , and its high potency (IC50 of 1.1 µM) in the ME-1 CBFB-MYH11 cell line [1], make it the compound of choice for proof-of-concept and preclinical efficacy studies in this specific AML subtype.
Investigating RUNX1-ETO Driven Leukemogenesis in Vitro and in Vivo
For research focused on the RUNX1-ETO oncogenic fusion (e.g., t(8;21) AML), Ro5-3335 is a critical tool. Unlike the analog AI-10-49, which is ineffective against Kasumi-1 (RUNX1-ETO) cells , Ro5-3335 exhibits clear anti-proliferative activity (IC50 of 21.7 µM) [1] and has been shown to rescue the preleukemic phenotype in a RUNX1-ETO transgenic zebrafish model [2]. This makes it uniquely suited for studies dissecting the biology and therapeutic targeting of RUNX1-ETO.
Studying Acute HIV-1 Infection and Tat-Mediated Transcription in Myeloid Lineage Cells
In HIV research focusing on myeloid cell reservoirs, Ro5-3335 serves as a reference Tat inhibitor with a well-characterized, cell-type-specific profile. Its activity against acute HIV infection in primary monocyte-derived macrophages (77% inhibition at 10 µM) and its high selectivity index of 50 in primary PHA-stimulated lymphocytes [1] support its use as a comparator or positive control for new Tat antagonists in physiologically relevant cell types. Researchers should note its lower potency compared to analog Ro24-7429 in MDMs and lack of activity in MT-4 cells [1] when designing experiments.
Probing Non-Canonical RUNX1 Functions in Hematopoietic Stem Cell Biology
Ro5-3335 is uniquely suited for advanced mechanistic studies in hematopoiesis due to its recently discovered, context-dependent mechanism of action. Unlike its canonical role as a CBFβ interaction inhibitor, in human CD34+ hematopoietic stem cells, Ro5-3335 has been shown to remodel the RUNX1 transcription complex by binding to the ELF1 transcription factor, an activity independent of CBFβ . This property makes it an invaluable tool for dissecting distinct RUNX1 regulatory complexes and their specific roles in stem cell self-renewal and differentiation.
[1] Cunningham L, Finckbeiner S, Hyde RK, Southall N, Marugan J, Yedavalli VR, Dehdashti SJ, Reinhold WC, Alemu L, Zhao L, Yeh JR, Sood R, Pommier Y, Austin CP, Jeang KT, Zheng W, Liu P. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction. Proc Natl Acad Sci U S A. 2012 Sep 4;109(36):14592-7. doi: 10.1073/pnas.1200037109. View Source
[2] Dunne AL, Siregar H, Mills J, Crowe SM. HIV replication in chronically infected macrophages is not inhibited by the Tat inhibitors Ro-5-3335 and Ro-24-7429. J Leukoc Biol. 1994 Sep;56(3):369-73. doi: 10.1002/jlb.56.3.369. View Source
[3] Witvrouw M, Pauwels R, Vandamme AM, Schols D, Reymen D, Yamamoto N, Desmyter J, De Clercq E. Cell type-specific anti-human immunodeficiency virus type 1 activity of the transactivation inhibitor Ro5-3335. Antimicrob Agents Chemother. 1992 Dec;36(12):2628-33. doi: 10.1128/AAC.36.12.2628. View Source
[4] Robertson AL, et al. Hematopoietic stem cell division is governed by distinct RUNX1 binding partners. bioRxiv. 2024 Jun 8;2024.06.07.596542. doi: 10.1101/2024.06.07.596542. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.